molecular formula C6H9ClN2O2S B1455708 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1177336-51-4

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1455708
M. Wt: 208.67 g/mol
InChI Key: NMTQIKMRKYKKBZ-UHFFFAOYSA-N
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Description

“1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1354704-87-2 . It has a molecular weight of 208.67 . The IUPAC name for this compound is 1-isopropyl-1H-pyrazole-3-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride” can be analyzed using various spectroscopic techniques . These techniques can provide detailed information about the electronic structure of the molecule, its chemical linkages, and reactivity .


Physical And Chemical Properties Analysis

“1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride” is a liquid at room temperature . It should be stored at a temperature of 4°C .

Scientific Research Applications

Catalysis and Synthesis

The utility of 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride in catalysis and synthetic organic chemistry is significant. A novel ionic liquid featuring a sulfopyridinium chloride moiety demonstrated efficacy as a homogeneous and recyclable catalyst for synthesizing bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction, showcasing the potential of pyrazole-based sulfonamides in facilitating complex organic reactions under mild conditions (Moosavi-Zare et al., 2013). Additionally, a facile synthesis method for 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone, potentially through N-sulfonyl allenamide intermediates, emphasizes the reagent's role in creating structurally diverse pyrazole derivatives with potential applications in drug discovery and material science (Zhu et al., 2011).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, the synthesis of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, which demonstrated exceptional catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, illustrates the potential of pyrazole-based sulfonic acids in the development of novel catalytic materials. These materials are not only efficient but also align with green chemistry principles due to their reusability and the use of environmentally benign solvents (Zhang et al., 2016).

Antimicrobial and Biological Activity

Sulfonamide derivatives of heterocyclic compounds, including those incorporating pyrazole motifs, have been explored for their potential biological activities. These derivatives are considered promising candidates for discovering new substances with specific biological activities, such as inhibitors of human carbonic anhydrases, which are crucial for various biochemical processes. The development of sulfonamides of polynuclear heterocyclic compounds could significantly impact the search for new therapeutic agents (Komshina et al., 2020).

Safety And Hazards

This compound is classified as dangerous, with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-propan-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTQIKMRKYKKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

CAS RN

1177336-51-4
Record name 1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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